

Functional comparison of Reticuline Omethyltransferases from different species

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A Comparative Guide to Reticuline Omethyltransferases from Diverse Species

For Researchers, Scientists, and Drug Development Professionals

Reticuline O-methyltransferases (ROMTs) are a crucial class of enzymes in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities. As a central intermediate, (S)-reticuline stands at a critical branch point, and its methylation by various ROMTs dictates the downstream production of numerous important alkaloids, including morphine, codeine, papaverine, and berberine.[1][2] This guide provides a functional comparison of ROMTs from different plant species, offering insights into their substrate specificities and kinetic properties to aid in research and synthetic biology applications.

Functional Comparison of Reticuline Omethyltransferases

The functional diversity of ROMTs lies in their regioselectivity, methylating the hydroxyl groups at different positions on the reticuline molecule. The primary types of ROMTs involved in BIA biosynthesis include norcoclaurine 6-O-methyltransferase (6OMT), reticuline 7-O-methyltransferase (7OMT), 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), and norreticuline 7-O-methyltransferase (N7OMT).[3] These enzymes exhibit varying affinities



and catalytic efficiencies for their substrates, which are crucial determinants of the alkaloid profile in a given plant species.

Data Presentation: Kinetic Properties of ROMTs

The following table summarizes the kinetic parameters of functionally characterized ROMTs from different plant species, providing a quantitative basis for comparison.

Enzyme	Species	Substrate	K_m (μM)	k_cat (s ⁻¹)	k_cat/K_ m (s ⁻¹ ·M ⁻¹)	Referenc e
7OMT	Papaver somniferu m	(S)- Reticuline	22.2	0.1	4.5 x 10 ³	Ounaroon et al., 2003[4][5]
(R)- Reticuline	23.8	0.1	4.2 x 10 ³	Ounaroon et al., 2003[4][5]		
N7OMT	Papaver somniferu m	Norreticulin e	-	-	-	Pienkny et al., 2009
6OMT	Papaver somniferu m	(R,S)- Norcoclauri ne	13.5	0.1	7.4 x 10 ³	Ounaroon et al., 2003[4][5]
4'OMT	Papaver somniferu m	3'-hydroxy- N- methylcocl aurine	-	-	-	Morishige et al., 2000
SOMT	Papaver somniferu m	(S)- Scoulerine	-	-	-	Dang and Facchini, 2012
NnOMT6	Nelumbo nucifera	Multiple BIA skeletons	-	-	-	He et al., 2018[3]



Note: Kinetic data for some enzymes are not readily available in the public domain. The table will be updated as more information becomes available.

Experimental Protocols

The characterization of ROMTs typically involves heterologous expression of the enzyme, followed by in vitro assays to determine its substrate specificity and kinetic properties.

Heterologous Expression and Purification of ROMTs

- Cloning: The coding sequence of the ROMT gene is amplified from cDNA of the source organism and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
- Transformation: The expression construct is transformed into a suitable host organism, such as Escherichia coli (commonly BL21(DE3) strain) or Saccharomyces cerevisiae.
- Protein Expression: The transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).
- Purification: The cells are harvested and lysed. The recombinant protein, often with an
 affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g.,
 Ni-NTA resin). The purity and concentration of the protein are determined by SDS-PAGE and
 a protein assay (e.g., Bradford assay).

Enzyme Assays

- Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer, pH 7.5), the purified ROMT enzyme, the substrate (e.g., (S)-reticuline), and the methyl donor, S-adenosyl-L-methionine (SAM).
- Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
- Reaction Termination: The reaction is stopped, often by the addition of a strong acid or an organic solvent.



 Product Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

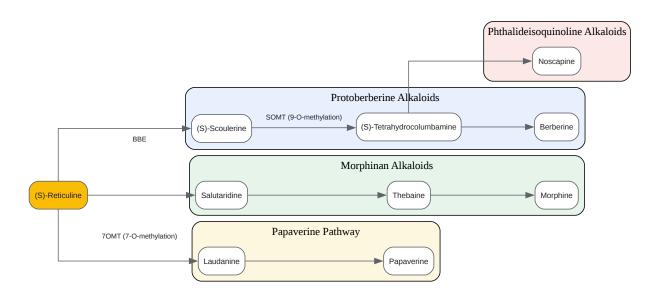
Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (K_m and V_max), enzyme assays are performed with varying substrate concentrations while keeping the enzyme and SAM concentrations constant. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. The turnover number (k_cat) is calculated from V_max and the enzyme concentration.

Visualizations Signaling Pathway: Benzylisoquinoline Alkaloid Biosynthesis from Reticuline

The following diagram illustrates the central role of (S)-reticuline and the subsequent modifications by different O-methyltransferases to produce various classes of benzylisoquinoline alkaloids.





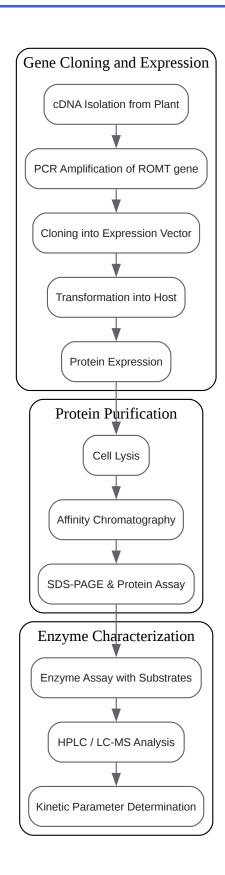
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Caption: Biosynthetic pathways of major benzylisoquinoline alkaloids originating from (S)-reticuline.

Experimental Workflow: Characterization of Reticuline O-methyltransferases

This diagram outlines the general workflow for the functional characterization of a novel ROMT.





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Caption: A generalized workflow for the functional characterization of Reticuline Omethyltransferases.

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